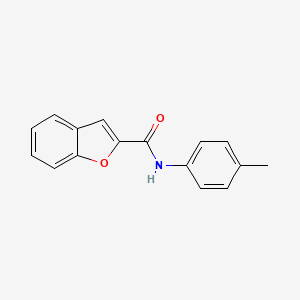

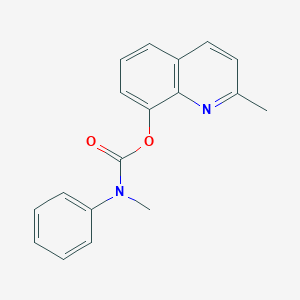

![molecular formula C13H15N3O2 B5505376 N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)

N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar bi-heterocyclic propanamides involves multiple steps, starting from basic heterocyclic compounds and proceeding through reactions that include S-substitution, nucleophilic addition, and activation by specific reagents such as LiH in DMF. For instance, the synthesis of a novel series of bi-heterocyclic propanamides was accomplished through a methodical approach involving the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate into a corresponding hydrazide, followed by its reaction with carbon disulfide in a basic medium to yield a key intermediate. This intermediate was then reacted with newly synthesized electrophiles to obtain the targeted compounds, which were confirmed through spectroscopic techniques (Abbasi et al., 2020).

Molecular Structure Analysis

The structural confirmation of these compounds relies heavily on spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS. These methods allow for the detailed elucidation of the molecular framework and the identification of specific functional groups present in the compound. For example, the crystal structure analysis of a related compound provided insights into its molecular geometry and intermolecular interactions, crucial for understanding its reactivity and biological activity (Al-Hourani et al., 2016).

Applications De Recherche Scientifique

Antibacterial Activity

Research on azole derivatives, including compounds similar to N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, has demonstrated their potential in combating bacterial infections. For instance, Tumosienė et al. (2012) synthesized a series of N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and found that two of these compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Antiepileptic Activity

Research on novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles has uncovered their structural prerequisites indispensable for anticonvulsant activity. These compounds were tested using several models, and some showed promising anticonvulsant activities, highlighting the importance of the four binding sites pharmacophore model for anticonvulsant activity (Rajak et al., 2013).

Local Anesthetic Activity

Saxena et al. (1984) explored the synthesis of basic N·(5-aryl·1,3,4-oxadiazol-2-yl) propanamides and butanamides, which upon screening displayed considerable local anesthetic activity. This study opens pathways for developing new local anesthetics with potentially improved profiles (Saxena et al., 1984).

Propriétés

IUPAC Name |

N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-11(17)14-8-12-15-13(16-18-12)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBOBLDZASOFOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=NC(=NO1)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)

![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)

![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)

![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)

![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)